molecular formula C26H29N3O2 B7553021 3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide

3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide

カタログ番号 B7553021
分子量: 415.5 g/mol
InChIキー: KHJMGGINNDWRIJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide, also known as BMS-986001, is a small molecule drug that has shown potential in the treatment of various diseases.

作用機序

The exact mechanism of action of 3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide is not fully understood, but it is believed to work by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression, and its inhibition has been shown to have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide has been shown to have several biochemical and physiological effects in preclinical models. In cancer cells, the drug has been shown to inhibit cell proliferation and induce cell death. Inflammatory responses have been reduced by the drug in various models, including those of rheumatoid arthritis and asthma. Additionally, the drug has been shown to improve glucose metabolism in obese mice.

実験室実験の利点と制限

One advantage of 3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide is its specificity for BRD4, which reduces the risk of off-target effects. However, the drug has limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the drug has not yet been tested in human clinical trials, so its safety and efficacy in humans are still unknown.

将来の方向性

There are several potential future directions for the research and development of 3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide. One area of interest is the drug's potential use in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Additionally, the drug's effects on inflammation and glucose metabolism suggest potential applications in metabolic disorders such as type 2 diabetes. Finally, further research is needed to evaluate the safety and efficacy of the drug in human clinical trials.

合成法

The synthesis of 3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide involves the reaction of 3-aminopropanoic acid with benzyl isocyanate, followed by the reaction of the resulting intermediate with 1,2-diphenylethylamine. The final product is obtained after purification using column chromatography. The synthesis method has been described in detail in a patent filed by Bristol-Myers Squibb, the company that developed the drug.

科学的研究の応用

3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide has been studied extensively in preclinical models for its potential use in the treatment of various diseases, including cancer, inflammation, and metabolic disorders. In particular, the drug has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving glucose metabolism.

特性

IUPAC Name

3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O2/c1-29(20-22-13-7-3-8-14-22)26(31)27-18-17-25(30)28-24(23-15-9-4-10-16-23)19-21-11-5-2-6-12-21/h2-16,24H,17-20H2,1H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJMGGINNDWRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)NCCC(=O)NC(CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。